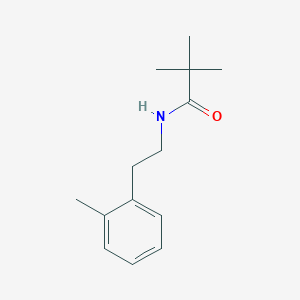

N-(2-Methylphenethyl)pivalamide

Descripción

Propiedades

Fórmula molecular |

C14H21NO |

|---|---|

Peso molecular |

219.32 g/mol |

Nombre IUPAC |

2,2-dimethyl-N-[2-(2-methylphenyl)ethyl]propanamide |

InChI |

InChI=1S/C14H21NO/c1-11-7-5-6-8-12(11)9-10-15-13(16)14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16) |

Clave InChI |

ZWGQRACJNKULQK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1CCNC(=O)C(C)(C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Aromatic Substitution Patterns

N-[2-(4-Methoxyphenyl)ethyl]pivalamide () :

- Substituent: 4-Methoxy group on phenethyl.

- Reactivity: Undergoes ring-selective lithiation with n-BuLi at -20–0°C, yielding para-substituted products (e.g., 92% yield for compound 7) .

- Contrast: Unlike derivatives with electron-withdrawing groups, the methoxy group directs lithiation to the aromatic ring rather than the α-position of the ethyl chain.

- N-(2-Chloro-6-hydroxyphenyl)pivalamide (): Substituents: 2-Chloro and 6-hydroxy.

Heterocyclic Derivatives

Physical and Chemical Properties

Melting Points and Solubility

Reactivity Trends

Métodos De Preparación

Reaction Components and Conditions

| Component | Specification |

|---|---|

| Amine | 2-(2-Methylphenyl)ethanamine (3) |

| Acylating Agent | Pivaloyl chloride (C₅H₉COCl) |

| Base | Triethylamine (Et₃N) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0°C |

| Reaction Time | 1 hour |

| Yield | 93% (after crystallization) |

Detailed Procedure

-

Preparation of the Reaction Mixture :

-

Reaction Progression :

-

The mixture is stirred at room temperature for 1 hour, allowing the amine to react with the acyl chloride.

-

-

Workup and Purification :

Reaction Optimization and Yield Analysis

The method demonstrates high efficiency due to the steric bulk of pivaloyl chloride, which minimizes side reactions. Key observations include:

-

Yield Consistency : Reproducibility is confirmed by consistent yields (~93%) across multiple runs.

-

Purity : The crystallization step ensures >95% purity, as evidenced by ¹H NMR and HRMS data.

| Parameter | Value/Description |

|---|---|

| Melting Point | 85–88°C |

| ¹H NMR | Peaks at δ 7.21 (m, 2H), 7.12 (m, 2H), 2.25 (s, 3H), 1.43 (s, 6H) (DMSO-d₆) |

| HRMS | Calcd for C₁₂H₂₁NO: 193.1576; Found: 193.1572 |

Comparison with Analogous Compounds

While alternative methods (e.g., using pivaloyl isothiocyanate) are reported for related thioamides, the direct acylation approach remains optimal for this compound. This method avoids complex intermediates and leverages readily available reagents.

Applications and Derivatives

The compound serves as a precursor for α-lithiation studies. For example, lithiation with n-BuLi in THF at 0°C generates a dilithium intermediate, enabling electrophilic substitutions with reagents like benzophenone to yield α-substituted derivatives .

Q & A

Q. Table 1: Comparison of Lithiation Agents and Outcomes

| Agent | Temperature | Preferred Site | Example Product | Yield | Reference |

|---|---|---|---|---|---|

| n-BuLi | -20°C | Aromatic ortho | N-[3-Hydroxy-2-(4-MeOPh)-Ph] | 58–92% | |

| t-BuLi | -78°C | Benzylic | α-Substituted derivatives | 70–85% |

Q. Table 2: Analytical Techniques for Purity Validation

| Technique | Parameter Measured | Key Observations | Reference |

|---|---|---|---|

| HPLC | Retention time, area % | Purity >98% confirmed via peak integration | |

| ¹³C NMR | Carbon chemical shifts | Pivaloyl carbonyl at δ ~175 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.